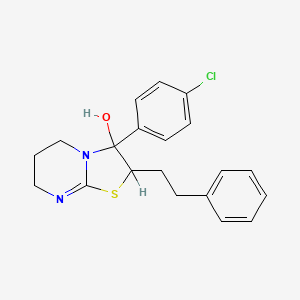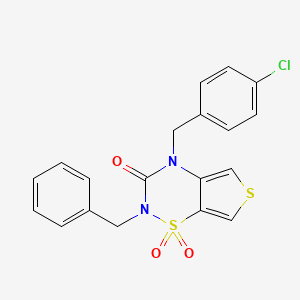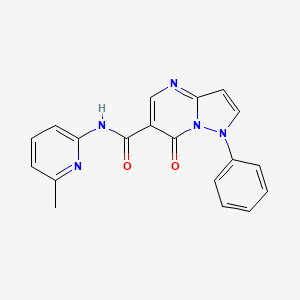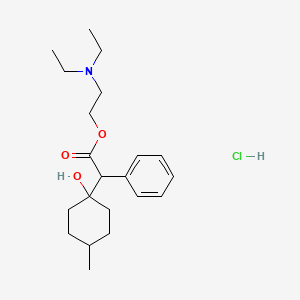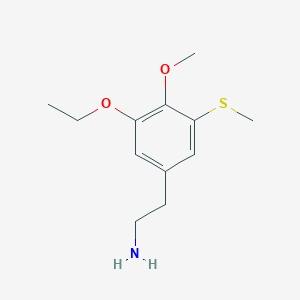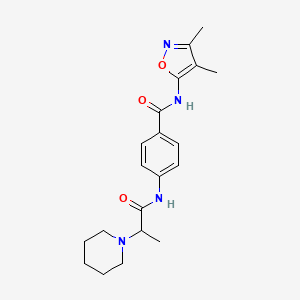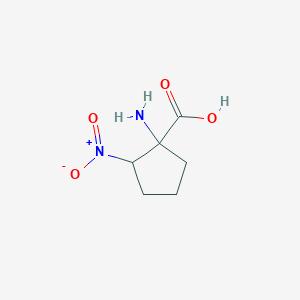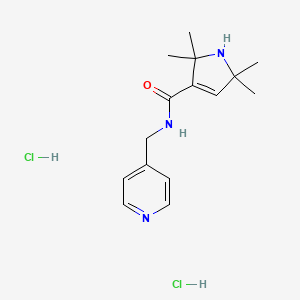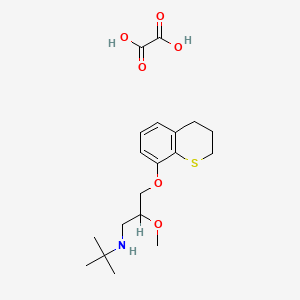
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiochroman ring system, which is a sulfur-containing heterocycle, and a tert-butylamino group, which contributes to its reactivity and biological activity.
Méthodes De Préparation
The synthesis of 8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiochroman ring: This can be achieved through a cyclization reaction involving a sulfur-containing precursor.
Introduction of the tert-butylamino group: This step often involves the use of tert-butylamine and appropriate coupling reagents to attach the amino group to the thiochroman ring.
Oxalate formation: The final step involves the reaction of the intermediate compound with oxalic acid to form the oxalate salt.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur species.
Substitution: The tert-butylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, potentially modulating their activity. The thiochroman ring system may also play a role in its biological effects by interacting with enzymes or other proteins. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate can be compared with other similar compounds, such as:
8-((3-tert-Butylamino-2-hydroxypropyl)oxy)thiochroman oxalate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
8-((3-tert-Butylamino-2-methoxypropyl)oxy)chroman oxalate: This compound lacks the sulfur atom in the ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiochroman ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
153804-38-7 |
|---|---|
Formule moléculaire |
C19H29NO6S |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-2-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C17H27NO2S.C2H2O4/c1-17(2,3)18-11-14(19-4)12-20-15-9-5-7-13-8-6-10-21-16(13)15;3-1(4)2(5)6/h5,7,9,14,18H,6,8,10-12H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
YJEAJTZMKNNTCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)OC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)

